IL‑6 Inhibitory Potency of Pyrazole Enamide 11a: IC50 Comparison with Structural Analogs
In a study evaluating 32 novel pyrazole enamides for anti‑inflammatory activity, compound 11a—a close structural analog of the target compound—exhibited superior inhibition of IL‑6 release compared to other derivatives in the series. While the exact IC50 values for the target compound are not directly reported, the study demonstrates that specific structural features of this pyrazole‑acrylamide scaffold confer enhanced anti‑inflammatory activity relative to closely related analogs [1].
| Evidence Dimension | IL‑6 release inhibition in LPS‑stimulated Raw264.7 cells |
|---|---|
| Target Compound Data | IC50 = 4.816 μM (compound 11a, a pyrazole enamide analog) |
| Comparator Or Baseline | Other pyrazole enamides in the series (range of inhibition rates lower than 11a) |
| Quantified Difference | Compound 11a was superior to other analogs; exact fold‑difference not specified but activity was described as 'superior to other compounds' |
| Conditions | Raw264.7 murine macrophage cells stimulated with LPS; IL‑6 measured via ELISA |
Why This Matters
This data establishes the anti‑inflammatory potential of the pyrazole‑acrylamide scaffold and provides a benchmark for selecting this compound for further optimization in lung injury or inflammatory disease models.
- [1] Zhang G, Li M, Ou Y, et al. Synthesis, evaluation and mechanism study of novel pyrazole enamides to alleviate lung injury. European Journal of Medicinal Chemistry. 2025; 282: 117068. View Source
